[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with a unique structure that includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps. The initial step often includes the chlorination of a cyclohexadiene derivative, followed by the introduction of a phenyl group. The final step involves the addition of a dimethylamine group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and reaction conditions can enhance the efficiency of these production methods.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the dimethylamine group.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
(-)-Carvone: A natural compound with bioactive properties, used as a sustainable alternative to chemical herbicides.
Uniqueness
What sets [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-9(15)7-10(13)8-5-11(16)14(18)12(17)6-8/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
XCFJFNZIHSPZBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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